molecular formula C15H18N4O2S B7734164 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B7734164
M. Wt: 318.4 g/mol
InChI Key: XANHAUMJAIYPMJ-UHFFFAOYSA-N
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Description

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide is a synthetic compound known for its diverse biological activities. This compound is characterized by the presence of a pyrimidine ring, which is a common structure in many biologically active molecules. The compound has shown potential in various scientific research fields, including medicinal chemistry and antiviral studies .

Preparation Methods

The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide involves multiple steps One common method includes the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agentThe reaction conditions often involve the use of primary, secondary, and aryl amines, which are reacted under controlled temperatures and pH to yield the desired compound .

Chemical Reactions Analysis

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide has been extensively studied for its antiviral properties It has shown significant activity against various viruses, including the Newcastle disease virusThe compound’s anti-inflammatory and antibacterial properties further expand its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide involves the inhibition of key enzymes and pathways. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes. In cancer research, the compound inhibits DHFR, leading to the disruption of DNA synthesis and cell proliferation. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide is unique due to its broad spectrum of biological activities. Similar compounds include:

The uniqueness of this compound lies in its combined antiviral, anti-inflammatory, and anticancer properties, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-9(2)10-3-5-11(6-4-10)17-14(21)8-22-15-18-12(16)7-13(20)19-15/h3-7,9H,8H2,1-2H3,(H,17,21)(H3,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANHAUMJAIYPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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